4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(6-7-17(16)22)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOHIJQMRSJTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The trifluoromethyl group significantly impacts acidity and solubility. For example:
- 2-(Trifluoromethyl)aniline has a predicted pKa of 1.10, much lower than 3-(trifluoromethyl)aniline (pKa 3.49) and 4-(trifluoromethyl)aniline (pKa 2.75) .
Table 1: Key Properties of Related Compounds
*Calculated based on molecular formula.
Biological Activity
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of arylpiperazine derivatives. Its unique structure, characterized by a benzylpiperazine moiety and a trifluoromethyl group attached to an aniline ring, positions it as a significant candidate in medicinal chemistry, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, interaction with neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: . The trifluoromethyl group enhances the lipophilicity of the molecule, which is crucial for its interaction with biological membranes and receptor binding.
| Property | Details |
|---|---|
| Molecular Weight | 351.37 g/mol |
| Chemical Structure | Benzylpiperazine + Trifluoromethyl Aniline |
| Lipophilicity | Enhanced due to trifluoromethyl group |
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The benzylpiperazine component is known for modulating neurotransmission, which can influence mood and behavior. This compound's ability to bind effectively to these receptors suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Neurotransmitter Modulation
Research indicates that compounds similar to this compound exhibit significant activity in modulating serotonin receptor pathways. This modulation is crucial for developing treatments for mood disorders. The compound's interactions can lead to alterations in neurotransmitter release and receptor sensitivity, impacting various physiological processes .
Antipsychotic and Antidepressant Properties
Studies have shown that arylpiperazine derivatives can possess antipsychotic and antidepressant effects due to their ability to interact with multiple receptors involved in neurotransmission. Specifically, the compound may exhibit efficacy against conditions characterized by altered serotonin and dopamine signaling .
Case Studies
- Serotonin Receptor Binding : A study demonstrated that similar piperazine derivatives effectively bind to serotonin receptors, influencing mood regulation. The binding affinity was significantly enhanced by the presence of the trifluoromethyl group, which improved lipophilicity and membrane permeability.
- Dopamine Receptor Interaction : Another investigation focused on the interaction of piperazine derivatives with dopamine receptors. Results indicated that modifications at the aniline position could lead to varied receptor activity profiles, suggesting a pathway for designing more effective antipsychotic drugs .
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing drugs targeting psychiatric disorders.
- Organic Synthesis : Serving as an intermediate in synthesizing other biologically active molecules.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(trifluoromethyl)aniline and 1-benzylpiperazine. Key parameters include:
- Solvent : Polar aprotic solvents like DMSO or DMF enhance reactivity .
- Temperature : Heating at 145–150°C for 4–6 hours ensures complete substitution .
- Molar ratio : A 1:3 molar ratio of aniline derivative to piperazine minimizes side reactions .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Peaks for the benzyl group (δ 3.5–4.5 ppm for CH2, δ 7.2–7.4 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Trifluoromethyl carbons appear as quartets (δ ~120–125 ppm, J ≈ 270 Hz) .
- ¹⁹F NMR : CF3 groups show singlets at δ -60 to -65 ppm .
- Validation : Compare spectral data with analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) .
Advanced Research Questions
Q. What strategies enable selective functionalization of the benzylpiperazine moiety in this compound?
- Methodology :
- Debenzylation : Use Pd/C under hydrogen atmosphere to remove the benzyl group, enabling subsequent derivatization (e.g., alkylation or acylation) .
- Electrophilic substitution : Introduce substituents (e.g., nitro, bromo) on the benzyl ring via Friedel-Crafts or halogenation reactions .
Q. How does the benzylpiperazine substituent influence the compound’s bioactivity in receptor-binding studies?
- Analysis :
- Lipophilicity : The benzyl group increases logP, enhancing membrane permeability compared to unsubstituted piperazines .
- Receptor affinity : Piperazine derivatives are known GABA receptor antagonists; structural analogs like Broflanilide (a pesticide) show noncompetitive RDL GABA receptor binding .
- Experimental design : Compare IC50 values of benzylpiperazine derivatives vs. methylpiperazine analogs in radioligand displacement assays .
Q. What are the observed discrepancies in the compound’s stability under varying pH conditions, and how can they be resolved?
- Data conflicts :
- Acidic conditions : Protonation of the piperazine ring leads to degradation (e.g., via ring-opening) .
- Basic conditions : Aniline NH2 may undergo oxidation or form Schiff bases .
Methodological Challenges
Q. How can regioselective bromination of this compound be achieved?
- Approach : Use N-bromosuccinimide (NBS) in DMF at 60°C, targeting the para position relative to the electron-donating piperazine group .
- Monitoring : Track bromine incorporation via LCMS (m/z shift +79.9 Da) and confirm regiochemistry via NOESY NMR .
Q. What computational tools are effective in predicting the compound’s binding modes with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Model interactions with GABA receptors using RDL subunit structures (PDB: 4COF) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
